Synthesis of N-(3-Acetyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide: An In-depth Technical Guide
Synthesis of N-(3-Acetyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide: An In-depth Technical Guide
This guide provides a comprehensive technical overview for the synthesis of N-(3-Acetyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide, a molecule of interest for researchers and professionals in drug development. The synthesis is presented as a multi-step process, detailing the preparation of key intermediates, the final amide coupling reaction, and the analytical techniques for characterization. The causality behind experimental choices is explained to provide a deeper understanding of the synthetic strategy.
Strategic Approach to Synthesis
The synthesis of the target molecule, N-(3-Acetyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide, is most logically approached through a convergent synthesis strategy. This involves the independent synthesis of two key precursors, followed by their coupling in the final step. This strategy allows for the efficient construction of the target molecule and facilitates the purification of intermediates. The overall synthetic pathway can be dissected into three primary stages:
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Synthesis of the Sulfonyl-Functionalized Acid: Preparation of 4-(pyrrolidine-1-sulfonyl)benzoic acid.
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Activation of the Carboxylic Acid: Conversion of 4-(pyrrolidine-1-sulfonyl)benzoic acid to its more reactive acyl chloride derivative, 4-(pyrrolidine-1-sulfonyl)benzoyl chloride.
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Amide Bond Formation: Coupling of the acyl chloride with 3-aminoacetophenone to yield the final product.
This approach ensures a high-yielding and clean final reaction, as the amide bond formation between an acyl chloride and an amine is a highly efficient and well-established transformation in organic synthesis.
Synthesis of Key Intermediates
Preparation of 4-(pyrrolidine-1-sulfonyl)benzoic acid
The initial step involves the synthesis of the key building block, 4-(pyrrolidine-1-sulfonyl)benzoic acid. This is achieved through the reaction of 4-(chlorosulfonyl)benzoic acid with pyrrolidine. The lone pair of electrons on the nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion.
Experimental Protocol: Synthesis of 4-(pyrrolidine-1-sulfonyl)benzoic acid
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Reagents and Materials:
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4-(Chlorosulfonyl)benzoic acid
-
Pyrrolidine
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (Et3N)
-
1M Hydrochloric Acid (HCl)
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Deionized Water
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Anhydrous Magnesium Sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
-
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(chlorosulfonyl)benzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the pyrrolidine solution dropwise to the cooled solution of 4-(chlorosulfonyl)benzoic acid over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 4-(pyrrolidine-1-sulfonyl)benzoic acid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white solid.[1][2]
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Preparation of 4-(pyrrolidine-1-sulfonyl)benzoyl chloride
To facilitate the subsequent amide bond formation, the carboxylic acid group of 4-(pyrrolidine-1-sulfonyl)benzoic acid is converted into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. The reaction proceeds via a nucleophilic acyl substitution mechanism where the hydroxyl group of the carboxylic acid is replaced by a chloride ion.[3][4][5][6]
Experimental Protocol: Synthesis of 4-(pyrrolidine-1-sulfonyl)benzoyl chloride
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Reagents and Materials:
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4-(pyrrolidine-1-sulfonyl)benzoic acid
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Thionyl chloride (SOCl₂)
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Anhydrous Toluene
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A few drops of N,N-Dimethylformamide (DMF) (catalyst)
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Round-bottom flask with a reflux condenser
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Magnetic stirrer
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Heating mantle
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Rotary evaporator
-
-
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser fitted with a drying tube, suspend 4-(pyrrolidine-1-sulfonyl)benzoic acid (1.0 eq) in anhydrous toluene.
-
Add a catalytic amount of DMF (2-3 drops).
-
Slowly add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases.
-
Monitor the reaction by observing the dissolution of the starting material.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 4-(pyrrolidine-1-sulfonyl)benzoyl chloride is typically used in the next step without further purification.
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Final Product Synthesis: Amide Coupling
The final step in the synthesis is the formation of the amide bond between 4-(pyrrolidine-1-sulfonyl)benzoyl chloride and 3-aminoacetophenone. This is a classic example of a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate, which then collapses to form the stable amide bond with the elimination of hydrogen chloride.[7]
Experimental Protocol: Synthesis of N-(3-Acetyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide
-
Reagents and Materials:
-
4-(pyrrolidine-1-sulfonyl)benzoyl chloride
-
3-Aminoacetophenone
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (Et3N) as a base
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Büchner funnel and flask
-
-
Procedure:
-
In a dry round-bottom flask, dissolve 3-aminoacetophenone (1.0 eq) and a base such as pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 4-(pyrrolidine-1-sulfonyl)benzoyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate/hexane to afford N-(3-Acetyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide as a solid.[1][8]
-
Characterization and Data Presentation
The successful synthesis of N-(3-Acetyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide and its intermediates should be confirmed by various analytical techniques.
Table 1: Expected Analytical Data
| Compound | Technique | Expected Observations |
| 4-(pyrrolidine-1-sulfonyl)benzoic acid | ¹H NMR | Aromatic protons (AA'BB' system), pyrrolidine protons (multiplets), and a carboxylic acid proton (broad singlet). |
| IR (cm⁻¹) | Strong C=O stretch (carboxylic acid) around 1700, O-H stretch (broad, ~3000), S=O stretches (sulfonamide) around 1350 and 1160.[9] | |
| MS (ESI-) | [M-H]⁻ peak corresponding to the molecular weight. | |
| 4-(pyrrolidine-1-sulfonyl)benzoyl chloride | IR (cm⁻¹) | Strong C=O stretch (acyl chloride) shifted to a higher wavenumber (~1780) compared to the carboxylic acid. |
| N-(3-Acetyl-phenyl)-4-(pyrrolidine-1-sulfonyl)-benzamide | ¹H NMR | Aromatic protons from both rings, a singlet for the acetyl methyl group, pyrrolidine protons, and a singlet for the amide N-H. |
| ¹³C NMR | Peaks for carbonyl carbons (amide and ketone), aromatic carbons, and aliphatic carbons of the pyrrolidine ring. | |
| IR (cm⁻¹) | N-H stretch (~3300), C=O stretch (amide, ~1650), C=O stretch (ketone, ~1680), S=O stretches (sulfonamide, ~1350 and 1160).[9][10][11][12] | |
| MS (ESI+) | [M+H]⁺ peak corresponding to the molecular weight. Fragmentation may show loss of the pyrrolidine ring or cleavage of the amide bond.[13][14][15] |
Safety Considerations
-
4-(Chlorosulfonyl)benzoic acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Pyrrolidine: Flammable and corrosive. Handle in a well-ventilated fume hood.
-
Thionyl chloride: Highly corrosive and toxic. Reacts violently with water. All manipulations should be performed in a fume hood, and appropriate PPE must be worn.[4]
-
3-Aminoacetophenone: Can be harmful if swallowed or inhaled. Avoid contact with skin and eyes.
-
General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate PPE should be worn at all times. Consult the Safety Data Sheet (SDS) for each reagent before use.
References
-
CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. NUCLEUS information resources. Available from: [Link]
-
Perrett, D., et al. (2000). Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. Journal of Chromatography A, 886(1-2), 115-123. Available from: [Link]
-
Wang, J., et al. (2017). Nontargeted Screening and Determination of Sulfonamides: A Dispersive Micro Solid-Phase Extraction Approach to the Analysis of Milk and Honey Samples Using Liquid Chromatography–High-Resolution Mass Spectrometry. Journal of Agricultural and Food Chemistry, 65(8), 1679-1688. Available from: [Link]
-
Kokotou, M. G., & Constantinou-Kokotou, V. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. Available from: [Link]
-
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Available from: [Link]
-
Gowda, B. T., et al. (2005). Infrared and NMR Spectra of Arylsulphonamides, 4-X-C6H4SO2NH2 and i-X, j-YC 6H3SO2NH2. Zeitschrift für Naturforschung A, 60(11), 773-780. Available from: [Link]
-
Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The Infrared Spectra of Some Sulphonamides. Journal of the Chemical Society (Resumed), 669-679. Available from: [Link]
-
PrepChem.com. Synthesis of N-(3-acetylphenyl)-N-ethyl-4-methylbenzenesulfonamide. Available from: [Link]
-
Goldstein, M., Russell, M. A., & Unsworth, W. D. (1969). The infrared spectra of N-substituted sulphonamides. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(7), 1275-1285. Available from: [Link]
-
Al-Masoudi, N. A., & Al-Salihi, N. I. (2013). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 5(5), 2261-2268. Available from: [Link]
-
Ramiah, K. V., & Chalapathi, V. V. (1964). Infrared spectroscopic studies of amides and anilides. Proceedings of the Indian Academy of Sciences-Section A, 60(4), 234-245. Available from: [Link]
-
Al-Majid, A. M., et al. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. Molecules, 26(8), 2296. Available from: [Link]
-
Organic Syntheses. A. N-Methyl-N-(pyridin-4-yl)-2-(p-tolyl)propanamide (2). Available from: [Link]
- US Patent 3,203,987. 4-halo-3-sulfamoylbenzamides and methods of preparing the same.
-
Wikipedia. Thionyl chloride. Available from: [Link]
-
PubChem. 4-(pyrrolidine-1-sulfonyl)benzoic acid. Available from: [Link]
-
Gowda, B. T., et al. (2007). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Zeitschrift für Naturforschung A, 62(1-2), 9-20. Available from: [Link]
-
Kumar, S., et al. (2020). Thionyl Chloride-Mediated One-Pot O‑, N‑, and S‑Deacetylation and Esterification of a Diverse Series of Acetoxy, Acetamido, and Thioacetate Carboxylic Acids. ACS Omega, 5(3), 1581-1589. Available from: [Link]
-
Wang, Y., et al. (2015). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 20(6), 10444-10457. Available from: [Link]
-
Iovanna, M., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4983. Available from: [Link]
-
Lawrence, H. R., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744. Available from: [Link]
-
Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl) Benzamide and its 3-O-Derivatives. Pakistan Journal of Chemistry, 4(1), 1-6. Available from: [Link]
-
Fathalla, W., & El-Faham, A. (2006). Synthesis and Detailed Spectroscopic Characterization of Two Novel N-(3-Acetyl-2-thienyl)acetamides. Molbank, 2006(4), M513. Available from: [Link]
-
Kamal, A., et al. (2016). An Update on the Synthesis of Pyrrolo[14]benzodiazepines. Molecules, 21(2), 154. Available from: [Link]
-
Master Organic Chemistry. Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Available from: [Link]
-
Abbasi, M. A., et al. (2014). Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. Available from: [Link]
-
dos Santos, A. C., et al. (2020). Influence of isomerism on recrystallization and cocrystallization induced by CO2 as an antisolvent. CrystEngComm, 22(30), 5026-5034. Available from: [Link]
-
ResearchGate. How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?. Available from: [Link]
-
Stenutz. 4-(1-pyrrolidinyl)benzoic acid. Available from: [Link]
-
PubChem. 4-(Chlorosulfonyl)benzoic acid. Available from: [Link]
-
MIT OpenCourseWare. Purification of Solids by Recrystallization. Available from: [Link]
-
Smith, A. B., et al. (2018). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1668-1673. Available from: [Link]
-
De Luca, L., & Giacomelli, G. (2018). A New Approach for the Synthesis of N-Arylamides Starting from Benzonitriles. Molecules, 23(11), 2824. Available from: [Link]
-
SpectraBase. benzamide, 3-bromo-N-[3-(2-methyl-4-thiazolyl)phenyl]-. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Influence of isomerism on recrystallization and cocrystallization induced by CO2 as an antisolvent - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. chempublishers.com [chempublishers.com]
- 8. Purification of Solids by Recrystallization | Chemistry Laboratory Techniques | Chemistry | MIT OpenCourseWare [ocw.mit.edu]
- 9. znaturforsch.com [znaturforsch.com]
- 10. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 11. ripublication.com [ripublication.com]
- 12. ias.ac.in [ias.ac.in]
- 13. Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
